4-bromo-5-(2,4-difluoroanilino)-2-(2-oxopropyl)-3(2H)-pyridazinone
Overview
Description
4-bromo-5-(2,4-difluoroanilino)-2-(2-oxopropyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(2,4-difluoroanilino)-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Bromination: Introduction of the bromine atom at the 4-position can be done using brominating agents like N-bromosuccinimide (NBS).
Aniline substitution: The 2,4-difluoroaniline group can be introduced via nucleophilic aromatic substitution.
Oxopropyl group addition:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxopropyl group.
Reduction: Reduction reactions could target the bromine or the oxopropyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
4-bromo-5-(2,4-difluoroanilino)-2-(2-oxopropyl)-3(2H)-pyridazinone may have applications in:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Biological Studies: Investigating its effects on various biological pathways.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, pyridazinone derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-5-(2,4-dichloroanilino)-2-(2-oxopropyl)-3(2H)-pyridazinone
- 4-bromo-5-(2,4-difluorophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone
Uniqueness
The presence of the 2,4-difluoroanilino group and the specific substitution pattern on the pyridazinone core may confer unique biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-bromo-5-(2,4-difluoroanilino)-2-(2-oxopropyl)pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF2N3O2/c1-7(20)6-19-13(21)12(14)11(5-17-19)18-10-3-2-8(15)4-9(10)16/h2-5,18H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWOPAYJKSFUBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)NC2=C(C=C(C=C2)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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